N,N'-Diphenylbenzidine Exhibits Comparable HOMO Energy Level to TPD, Enabling Energy Level Alignment
The highest occupied molecular orbital (HOMO) energy level of N,N'-diphenylbenzidine is reported to be 5.5 eV, which is identical to that of the widely used hole transport material N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) . This energy level is also comparable to that of N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB), which is also reported at 5.5 eV . This HOMO level alignment is crucial for efficient hole injection from common anodes like ITO into the emissive layer of an OLED, ensuring a low hole injection barrier [1]. While TPD offers slightly higher hole mobility due to its methyl substitutions, N,N'-diphenylbenzidine provides a simpler, more cost-effective alternative with comparable energy level alignment for applications where mobility is not the sole limiting factor .
| Evidence Dimension | HOMO Energy Level |
|---|---|
| Target Compound Data | 5.5 eV |
| Comparator Or Baseline | TPD: 5.5 eV; NPB: 5.5 eV |
| Quantified Difference | 0 eV difference vs. TPD and NPB |
| Conditions | Calculated or measured from thin films or solution using cyclic voltammetry. |
Why This Matters
Identical HOMO levels ensure seamless integration into existing OLED architectures designed for TPD or NPB, eliminating the need for device re-engineering and reducing development time.
- [1] NBInno. (2025). The Role of N,N'-Diphenylbenzidine in Modern Organic Electronics. Retrieved April 19, 2026, from https://www.nbinno.com/blog/the-role-of-n-n-diphenylbenzidine-in-modern-organic-electronics/ View Source
